![molecular formula C13H13Cl2NO2 B2499404 2-Amino-2-[3-(3,5-dichlorophenyl)-1-bicyclo[1.1.1]pentanyl]acetic acid CAS No. 2287261-34-9](/img/structure/B2499404.png)
2-Amino-2-[3-(3,5-dichlorophenyl)-1-bicyclo[1.1.1]pentanyl]acetic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Amino-2-[3-(3,5-dichlorophenyl)-1-bicyclo[1.1.1]pentanyl]acetic acid is a chemical compound that belongs to the class of non-steroidal anti-inflammatory drugs (NSAIDs). It is commonly known as ADMP or ADMPF. This compound has been of interest to researchers due to its potential therapeutic applications in the treatment of various medical conditions.
Mechanism of Action
The mechanism of action of 2-Amino-2-[3-(3,5-dichlorophenyl)-1-bicyclo[1.1.1]pentanyl]acetic acid involves the inhibition of cyclooxygenase (COX) enzymes. COX enzymes play a crucial role in the production of prostaglandins, which are responsible for inflammation, pain, and fever. By inhibiting COX enzymes, this compound reduces the production of prostaglandins, thereby reducing inflammation, pain, and fever.
Biochemical and Physiological Effects:
2-Amino-2-[3-(3,5-dichlorophenyl)-1-bicyclo[1.1.1]pentanyl]acetic acid has been shown to have several biochemical and physiological effects. It reduces the production of prostaglandins, which are responsible for inflammation, pain, and fever. It also reduces the production of thromboxane, which is involved in blood clotting. This compound has been shown to have a positive effect on the immune system by reducing inflammation.
Advantages and Limitations for Lab Experiments
The advantages of using 2-Amino-2-[3-(3,5-dichlorophenyl)-1-bicyclo[1.1.1]pentanyl]acetic acid in lab experiments include its high potency and specificity for COX enzymes. It is also relatively easy to synthesize and has a long shelf life. However, this compound has some limitations, including its potential toxicity and the need for careful handling.
Future Directions
There are several future directions for the research on 2-Amino-2-[3-(3,5-dichlorophenyl)-1-bicyclo[1.1.1]pentanyl]acetic acid. One potential direction is to explore its potential use in the treatment of other medical conditions such as cancer and Alzheimer's disease. Another direction is to investigate its potential as a drug delivery system for other drugs. Additionally, further research could be done on the potential side effects and toxicity of this compound to better understand its safety profile.
Conclusion:
2-Amino-2-[3-(3,5-dichlorophenyl)-1-bicyclo[1.1.1]pentanyl]acetic acid is a promising compound with potential therapeutic applications in the treatment of various medical conditions. Its mechanism of action involves the inhibition of COX enzymes, which reduces inflammation, pain, and fever. While there are some limitations to its use in lab experiments, there are several future directions for research on this compound. Further investigation could lead to the development of new treatments for a range of medical conditions.
Synthesis Methods
The synthesis of 2-Amino-2-[3-(3,5-dichlorophenyl)-1-bicyclo[1.1.1]pentanyl]acetic acid involves several steps. One of the most commonly used methods is the reaction of 3-(3,5-dichlorophenyl)-1-bicyclo[1.1.1]pentanone with glycine in the presence of sodium hydroxide. The resulting product is then acidified with hydrochloric acid to obtain the final compound.
Scientific Research Applications
The potential therapeutic applications of 2-Amino-2-[3-(3,5-dichlorophenyl)-1-bicyclo[1.1.1]pentanyl]acetic acid have been extensively studied by researchers. It has been found to exhibit anti-inflammatory, analgesic, and antipyretic properties. This compound has been shown to be effective in the treatment of various medical conditions such as arthritis, fever, and pain.
properties
IUPAC Name |
2-amino-2-[3-(3,5-dichlorophenyl)-1-bicyclo[1.1.1]pentanyl]acetic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13Cl2NO2/c14-8-1-7(2-9(15)3-8)12-4-13(5-12,6-12)10(16)11(17)18/h1-3,10H,4-6,16H2,(H,17,18) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OOOFLPHRJPAWOS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2(CC1(C2)C(C(=O)O)N)C3=CC(=CC(=C3)Cl)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13Cl2NO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
286.15 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-Amino-2-[3-(3,5-dichlorophenyl)-1-bicyclo[1.1.1]pentanyl]acetic acid |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.